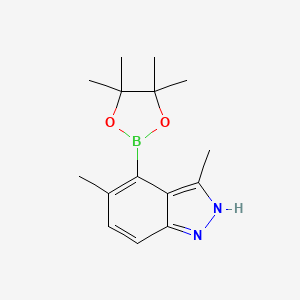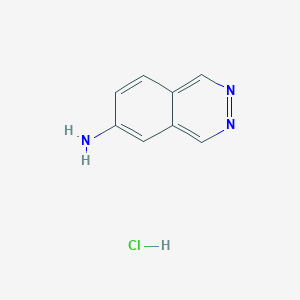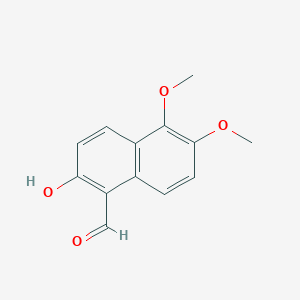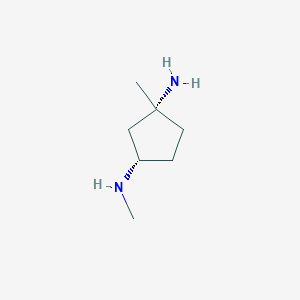
(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine is a chiral diamine compound with two methyl groups and two amine groups attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the target product and features high stereoselectivity and optical purity.
Industrial Production Methods
For large-scale industrial production, the preparation method involves the use of widely available and cost-effective raw materials. The process includes an asymmetric cycloaddition reaction followed by purification steps to ensure high optical purity and stable quality . This method is suitable for large-scale production due to its reasonable route, simple operation, and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of chiral materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which (1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound’s chiral centers allow it to interact selectively with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: A similar compound with a hydroxyl group instead of a methyl group.
(1R,3S)-1-Ethyl-3-methylcyclohexane: A structurally related compound with an ethyl group and a cyclohexane ring.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(1R,3S)-3-N,1-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-7(8)4-3-6(5-7)9-2/h6,9H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
Clave InChI |
GUOBCTXGGISVMS-NKWVEPMBSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H](C1)NC)N |
SMILES canónico |
CC1(CCC(C1)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13024458.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)

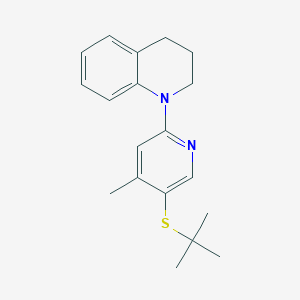
![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

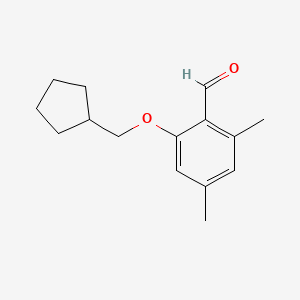
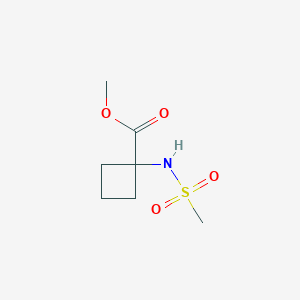

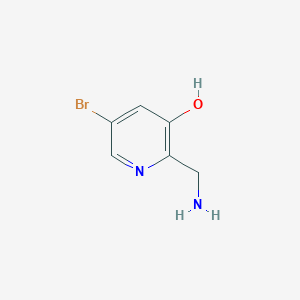
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
